

# Technical Support Center: Analyzing IMP2 Expression Data from TCGA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Imp2-IN-3 |           |
| Cat. No.:            | B12386683 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2) expression data from The Cancer Genome Atlas (TCGA).

### Frequently Asked Questions (FAQs)

Q1: Where can I find IMP2 (IGF2BP2) expression data in TCGA?

You can access IMP2 expression data, along with other molecular and clinical data, through the Genomic Data Commons (GDC) portal. For a more user-friendly experience, web-based tools like cBioPortal, UCSC Xena, and GEPIA2 provide interfaces to explore, visualize, and download TCGA datasets.[1][2][3][4] For programmatic access and more in-depth analysis, the R package TCGAbiolinks is a powerful tool to query and download TCGA data.[5][6]

Q2: What is the typical expression pattern of IMP2 in different cancers in TCGA?

Pan-cancer analyses of TCGA data reveal that IMP2 (IGF2BP2) is significantly overexpressed in a majority of tumor tissues compared to normal tissues.[7][8] High IMP2 expression is often associated with poorer prognosis and advanced tumor stages in several cancer types, including but not limited to breast cancer, pancreatic cancer, and glioblastoma.[7][9][10]

Q3: Are there known splice variants of IMP2 that I should be aware of when analyzing TCGA data?



Yes, splice variants of IMP2, such as AIMP2-DX2 (an exon 2-deleted splice variant), have been identified and are implicated in cancer progression.[11] It is important to consider isoform-specific analysis, as different isoforms may have distinct functions.[11][12] Analysis of RNA-Seq data from TCGA can be used to investigate the expression of specific cancer-specific isoforms.[13]

Q4: What are the key signaling pathways involving IMP2 that I should investigate?

IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is crucial for cell proliferation, migration, and invasion in cancer.[9][14] IMP2 can also be involved in other pathways, such as the IL-6/JAK2/STAT3 pathway, and can influence metabolic processes like aerobic glycolysis.[15] In some contexts, it has been shown to interact with the NF-κB signaling pathway.[16]

# Troubleshooting Guides Issue 1: Difficulty downloading and preprocessing TCGA data for IMP2 analysis.

- Problem: Users may find it challenging to navigate the GDC portal and handle the raw data files.
- Solution:
  - Use TCGAbiolinks R Package: This package simplifies the process of querying, downloading, and preparing TCGA data.[5][6] It allows for reproducible workflows and easy integration with other Bioconductor analysis packages.
  - Utilize Web-Based Portals: For initial exploration and smaller-scale data downloads, platforms like cBioPortal and UCSC Xena offer pre-processed data that is easier to handle.[1][2]
  - Follow a Step-by-Step Guide: Refer to online tutorials and documentation that walk through the process of using the GDC Data Transfer Tool and organizing the downloaded files.[17][18]



# Issue 2: Inconsistent results in differential expression analysis of IMP2.

 Problem: Discrepancies in identifying IMP2 as a differentially expressed gene (DEG) across different studies or pipelines.

#### Solution:

- Start with Raw Counts: For differential expression analysis using tools like DESeq2 or edgeR, it is best practice to use raw RNA-seq counts rather than normalized data like FPKM or TPM.[19][20]
- Proper Normalization: If using normalized data for other purposes, be aware of the
  different normalization methods (e.g., TPM, FPKM, FPKM-UQ) and their potential impact
  on results.[21][22][23][24] TPM is often preferred for comparing expression levels across
  samples.[21]
- Address Batch Effects: TCGA data is generated over many years and at different centers, which can introduce batch effects. Use tools like ComBat or include batch information in your statistical model to mitigate these effects.[22]
- Define Comparison Groups Carefully: Ensure that the tumor and normal samples are correctly identified and that clinical metadata is used to stratify samples appropriately (e.g., by tumor stage or subtype).

## Issue 3: Challenges in performing survival analysis with IMP2 expression.

• Problem: Difficulty in correlating IMP2 expression with patient survival outcomes.

#### Solution:

 Appropriate Statistical Models: Use Kaplan-Meier curves to visualize survival differences and the log-rank test to assess their statistical significance.[25][26] The Cox proportional hazards model can be used to evaluate the effect of IMP2 expression while accounting for other clinical covariates.[25][26]



- Data Stratification: Divide patients into high and low IMP2 expression groups. This can be done by using the median or quartiles as a cutoff. Online tools like TRGAted can facilitate this type of analysis.[27]
- Use Up-to-date Clinical Data: Ensure you are using the most recent and comprehensive clinical follow-up data available from TCGA.
- Consider Tumor Purity and Heterogeneity: The proportion of tumor cells in a sample can influence bulk RNA-seq expression levels. Consider using computational methods to estimate tumor purity and account for it in your analysis.

# Experimental Protocols & Methodologies Protocol 1: Differential Expression Analysis of IMP2

- Data Acquisition:
  - Use the TCGAbiolinks package in R to query and download RNA-seq raw counts (HTSeq-Counts) and clinical data for your cancer of interest from the GDC portal.[6]
- Data Preprocessing:
  - Organize the count data into a matrix with genes as rows and samples as columns.
  - Filter out genes with low counts across all samples.
  - Create a metadata table that maps sample IDs to their condition (e.g., tumor vs. normal tissue).
- Differential Expression Analysis using DESeg2:
  - Create a DESeqDataSet object from the count matrix and metadata.
  - Run the DESeq function to perform the differential expression analysis.
  - Extract the results for IMP2, including the log2 fold change, p-value, and adjusted p-value.
- Visualization:



- Generate a volcano plot to visualize differentially expressed genes.
- Create a box plot to compare IMP2 expression between tumor and normal samples.

#### **Protocol 2: Survival Analysis based on IMP2 Expression**

- Data Preparation:
  - Obtain normalized IMP2 expression data (e.g., TPM) and corresponding clinical data, including survival time and event status (e.g., "deceased" or "alive").
  - Merge the expression and clinical data based on patient identifiers.
- Patient Stratification:
  - Divide patients into "high" and "low" IMP2 expression groups based on a chosen cutoff (e.g., median expression).
- Kaplan-Meier Analysis:
  - Use the survival and survminer R packages to generate Kaplan-Meier survival curves for the high and low expression groups.[28]
  - Perform a log-rank test to determine if there is a statistically significant difference in survival between the two groups.[25]
- Cox Proportional Hazards Model:
  - Fit a Cox model to assess the association between IMP2 expression (as a continuous or categorical variable) and survival, while adjusting for other clinical variables like age, sex, and tumor stage.[26]

### **Quantitative Data Summary**



| Cancer Type                             | IMP2 Expression<br>Status                      | Association with Prognosis                           | Reference |
|-----------------------------------------|------------------------------------------------|------------------------------------------------------|-----------|
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpressed in tumor vs. normal              | High expression<br>linked to lower<br>survival rate  | [10]      |
| Glioblastoma<br>Multiforme (GBM)        | Upregulated in GBM<br>tissues                  | Promotes cell proliferation, migration, and invasion | [9]       |
| Breast Cancer<br>(BRCA)                 | Overexpressed in tumor tissue                  | High expression linked to poorer prognosis           | [7]       |
| Ovarian Cancer (OV)                     | Upregulated in OC tissues                      | High expression correlated with unfavorable survival | [8]       |
| Colorectal Cancer<br>(CRC)              | Significantly<br>overexpressed in<br>CRC cells | Important for CRC progression                        | [15]      |

### **Visualizations**



Click to download full resolution via product page



Caption: IMP2-mediated activation of the IGF2/PI3K/Akt signaling pathway.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Top 5 tools for TCGA data analysis | by Roy Granit | Medium [medium.com]
- 2. Data mining The Cancer Genome Atlas in the era of precision cancer medicine [smw.ch]
- 3. TCGA Computational Tools NCI [cancer.gov]
- 4. GEPIA 2 [gepia2.cancer-pku.cn]
- 5. How To Download Gene Expression Data From TCGA and GTEx Using R: A Complete Guide for Cancer Genomics Research NGS Learning Hub [ngs101.com]
- 6. youtube.com [youtube.com]
- 7. Pan-cancer Analysis Identifies AIMP2 as a Potential Biomarker for Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factor 2 mRNA-binding protein 2 is a therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]

#### Troubleshooting & Optimization





- 17. TCGADownloadHelper: simplifying TCGA data extraction and preprocessing PMC [pmc.ncbi.nlm.nih.gov]
- 18. TCGA database preprocess omicverse Readthedocs [starlitnightly.github.io]
- 19. Differential Gene Expression Analysis [larionov.co.uk]
- 20. Differential gene expression analysis of publicly available TCGA data best practices? [biostars.org]
- 21. Chapter 3 RNA Data preprocessing | IOBR (Immuno-Oncology Biological Research) [iobr.github.io]
- 22. biostate.ai [biostate.ai]
- 23. A benchmark of RNA-seq data normalization methods for transcriptome mapping on human genome-scale metabolic networks PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Survival Analysis of Lung Cancer Patients from TCGA Cohort [scirp.org]
- 26. Survival Analysis of Breast Cancer Data from the TCGA Dataset [ramaanathan.github.io]
- 27. TRGAted: A web tool for survival analysis using protein data in the Cancer Genome Atlas
   PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of Cancer Genome Atlas in R [costalab.org]
- To cite this document: BenchChem. [Technical Support Center: Analyzing IMP2 Expression Data from TCGA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386683#best-practices-for-analyzing-imp2-expression-data-from-tcga]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com